Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-
Brand Name: Vulcanchem
CAS No.: 2985-68-4
VCID: VC7965791
InChI: InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3
SMILES: CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC
Molecular Formula: C18H36O3Si3
Molecular Weight: 384.7 g/mol

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-

CAS No.: 2985-68-4

Cat. No.: VC7965791

Molecular Formula: C18H36O3Si3

Molecular Weight: 384.7 g/mol

* For research use only. Not for human or veterinary use.

Silane, 1,3,5-benzenetriyltris[ethoxydimethyl- - 2985-68-4

Specification

CAS No. 2985-68-4
Molecular Formula C18H36O3Si3
Molecular Weight 384.7 g/mol
IUPAC Name [3,5-bis[ethoxy(dimethyl)silyl]phenyl]-ethoxy-dimethylsilane
Standard InChI InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3
Standard InChI Key ZWFGQAAFQHUVBB-UHFFFAOYSA-N
SMILES CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC
Canonical SMILES CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC

Introduction

"Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" is a specialized organosilicon compound with a unique chemical structure that integrates a benzene core and three ethoxydimethylsilane groups. This compound is recognized for its applications in materials science and organic synthesis due to its reactivity and multifunctional nature. Its Chemical Abstracts Service (CAS) Registry Number is 2985-68-4.

Synthesis

The synthesis of "Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" typically involves multi-step reactions. The process includes:

  • Preparation of the Benzene Core: The benzene ring is functionalized with reactive intermediates to allow silane substitution.

  • Attachment of Ethoxydimethyl Groups: Ethoxydimethylsilane groups are introduced via condensation or substitution reactions.

  • Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactivity

This compound exhibits several notable chemical behaviors:

  • Hydrolysis: In the presence of water, it undergoes hydrolysis to form silanol derivatives (SiOH-Si-OH).

  • Condensation Reactions: Silanol groups can further react with alcohols or other silanes to form siloxane linkages (SiOSiSi-O-Si), which are critical in creating silicone polymers.

  • Coupling Agent Role: It enhances adhesion between dissimilar materials, improving mechanical properties in composites.

Applications

The unique properties of "Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" make it valuable in various fields:

  • Materials Science:

    • Used as a coupling agent to improve the interface between organic and inorganic materials.

    • Enhances the mechanical strength and durability of composites.

  • Organic Synthesis:

    • Facilitates the formation of siloxane bonds in advanced polymer systems.

    • Acts as a precursor for functionalized silanes in synthetic chemistry.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethoxy(trimethyl)silaneC5H14O2SiC_5H_{14}O_2SiSimple structure; widely used in organic synthesis.
TrimethoxybenzeneC9H12O3C_9H_{12}O_3Contains three methoxy groups on a benzene ring.
1-(Trimethylsilyl)ethynyl-3,5-dimethoxybenzeneC12H20O2SiC_{12}H_{20}O_2SiFeatures a trimethylsilyl group; reactive in synthesis.

"Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" stands out due to its tri-functional nature and ability to form complex siloxane networks.

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